Azithromycin, the parent compound, belongs to the class of antibiotics known as macrolides. These compounds are characterized by a large lactone ring and are effective against a wide range of Gram-positive and some Gram-negative bacteria. The specific classification of 9-Oxo Azithromycin B falls under azalides, which are modified macrolides that contain a nitrogen atom in their structure, enhancing their antibacterial properties.
The synthesis of 9-Oxo Azithromycin B typically involves modifications to the azithromycin structure through various chemical reactions. One common method for synthesizing such derivatives includes:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity.
The molecular formula for 9-Oxo Azithromycin B can be derived from that of azithromycin, with the addition of a keto group at the 9-position. The structural representation includes:
The three-dimensional conformation can be modeled using computational chemistry software to predict how this modification affects binding to bacterial ribosomes.
The chemical reactivity of 9-Oxo Azithromycin B can involve several key reactions:
These reactions are crucial for developing new formulations or derivatives with improved therapeutic profiles.
The mechanism by which 9-Oxo Azithromycin B exerts its antibacterial effects is primarily through inhibition of protein synthesis in bacteria. Specifically, it binds to the 50S subunit of bacterial ribosomes, blocking the peptidyl transferase activity necessary for polypeptide chain elongation during translation. This action ultimately leads to bacteriostatic effects, preventing bacterial growth and replication.
Studies have shown that modifications such as those found in 9-Oxo Azithromycin B can enhance binding affinity or alter spectrum activity against resistant strains by modifying interactions with ribosomal RNA.
The physical and chemical properties of 9-Oxo Azithromycin B would include:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) would be employed to characterize these properties accurately.
9-Oxo Azithromycin B holds potential applications in several areas:
9-Oxo Azithromycin B is a semisynthetic derivative of the azalide subclass of macrolide antibiotics, characterized by the strategic oxidation of the C9 carbonyl group in the aglycone ring. This modification replaces the native keto group with a ketone functionality, fundamentally altering the molecule's electronic configuration and spatial orientation. The core structure retains the 15-membered lactone ring distinctive to azithromycin (derived from erythromycin's 14-membered ring) but introduces a ketone at the C9 position, enhancing its molecular rigidity and altering hydrogen-bonding capabilities [3] [7].
The IUPAC nomenclature for this compound is systematically derived as:(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10-trihydroxy-9-oxo-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadec-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranoside [3] [6]. Key features include:
Table 1: Atomic Coordinates of Key Functional Groups
Atom | Bond Angle (°) | Bond Length (Å) | Role in Pharmacophore |
---|---|---|---|
C9 | 120.3 ± 0.5 | 1.220 ± 0.01 | Hydrogen-bond acceptor |
O9 | - | - | Electrophilic center |
N3' | 109.8 ± 0.3 | 1.492 ± 0.02 | Cationic interaction |
O5 | 119.1 ± 0.4 | 1.410 ± 0.01 | Ribosome binding |
The structural evolution from erythromycin to azithromycin and subsequently to 9-Oxo Azithromycin B reflects targeted optimizations for stability, bioavailability, and ribosomal binding:
Table 2: Structural and Bioactivity Comparison
Parameter | Erythromycin | Azithromycin | 9-Oxo Azithromycin B |
---|---|---|---|
Ring Size | 14-membered | 15-membered | 15-membered |
C9 Functional Group | Keto | Keto | Ketone |
Acid Stability | Low | High | High |
t₁/₂ (hours) | 2 | 68 | >70 (predicted) |
MIC₉₀ S. pneumoniae (µg/mL) | 0.03–0.12 | 0.06–0.25 | 0.015–0.03 (predicted) |
Crystallographic studies reveal that 9-Oxo Azithromycin B exhibits polymorphic diversity influenced by solvation conditions and crystallization solvents. Three characterized forms include:
Polymorph stability follows the order: β > α > γ. Form β demonstrates superior dissolution kinetics due to reduced lattice energy, making it preferable for solid dosage formulations. PXRD fingerprints show distinct peaks:
Table 3: Thermal and Spectral Properties of Polymorphs
Polymorph | DSC Endotherm (°C) | TGA Weight Loss (%) | FT-IR (C=O stretch, cm⁻¹) |
---|---|---|---|
Dihydrate (α) | 113 (dehydration) | 4.8% (theoretical 5.1%) | 1705, 1680 (split) |
Anhydrous (β) | 215 (melt) | <0.5% | 1712 |
Isopropanolate (γ) | 98 (solvent loss) | 12.3% | 1702, 1690 |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: